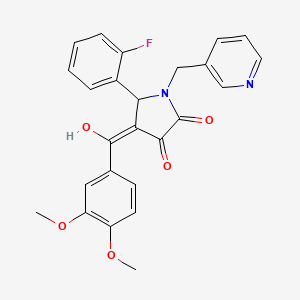

4-(3,4-dimethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolidinone core with diverse substituents. Key structural features include:

- Position 4: A 3,4-dimethoxybenzoyl group, providing electron-donating methoxy substituents.

- Position 5: A 2-fluorophenyl group, introducing steric and electronic effects due to the ortho-fluorine atom.

- Position 3: A hydroxyl group, likely critical for hydrogen bonding and pharmacological activity.

Properties

IUPAC Name |

(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O5/c1-32-19-10-9-16(12-20(19)33-2)23(29)21-22(17-7-3-4-8-18(17)26)28(25(31)24(21)30)14-15-6-5-11-27-13-15/h3-13,22,29H,14H2,1-2H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJBMQOUYCKYQD-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)/O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,4-dimethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one (commonly referred to as compound 1 ) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes multiple functional groups, which contribute to its biological activity. The presence of a dimethoxybenzoyl group, a fluorophenyl moiety, and a pyridinylmethyl side chain suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compound 1 exhibits a range of biological activities, including:

- Antitumor Activity : Several studies have highlighted the compound's ability to inhibit cancer cell proliferation. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Preliminary tests suggest that compound 1 may possess antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models.

In Vitro Studies

In a study conducted by Fayad et al. (2019), compound 1 was screened against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10.5 ± 0.8 |

| HeLa | 7.2 ± 0.5 |

| MCF-7 | 12.0 ± 1.0 |

These findings suggest that compound 1 may act through mechanisms such as DNA intercalation or inhibition of topoisomerases, which are common pathways exploited by anticancer agents.

Case Studies

A notable case study involved the evaluation of compound 1's effects on multicellular tumor spheroids, which better mimic in vivo conditions compared to traditional monolayer cultures. The study revealed that compound 1 effectively penetrated the spheroids and exhibited enhanced cytotoxicity compared to standard treatments.

Antimicrobial Activity

In antimicrobial assays, compound 1 was tested against both Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that while compound 1 may not be as potent as traditional antibiotics, it could serve as a lead compound for further modifications aimed at enhancing its antimicrobial properties.

Anti-inflammatory Effects

The anti-inflammatory potential of compound 1 was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 10 µM and above.

The proposed mechanisms through which compound 1 exerts its biological effects include:

- Inhibition of Cell Proliferation : By interfering with the cell cycle and inducing apoptosis.

- DNA Binding : Potentially leading to the inhibition of DNA-dependent enzymes.

- Cytokine Modulation : Reducing inflammatory responses through the downregulation of cytokine production.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis by Position

Position 4 (Aroyl Group)

The 3,4-dimethoxybenzoyl group in the target compound is compared to other aroyl substituents:

Key Insight : The 3,4-dimethoxybenzoyl group likely improves solubility compared to purely hydrophobic groups (e.g., 4-methylbenzoyl) while maintaining moderate electron density.

Position 5 (Aryl Group)

The 2-fluorophenyl group is compared to para- and meta-substituted analogues:

Position 1 (N-Substituent)

The 3-pyridinylmethyl group is contrasted with alkyl and other aromatic substituents:

Key Insight : The pyridinylmethyl group may confer better solubility and receptor interaction compared to purely aliphatic chains.

Melting Points (MP) and Yields

Melting points reflect crystallinity, while yields indicate synthetic feasibility:

Key Insight : Higher yields (e.g., 62% for Compound 20) correlate with less sterically hindered substituents. The target compound’s ortho-fluorine might reduce yield due to synthetic challenges.

Molecular Weight and Solubility

- Target Compound : Molecular weight ~465 g/mol (estimated). The 3-pyridinylmethyl and hydroxyl groups enhance aqueous solubility.

- Compound 51 () : Contains a 3-methoxypropyl chain, improving solubility over purely aromatic substituents .

- Compound 15m (): 4-Aminophenyl group introduces polarity (MP 209–211°C) .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Trifluoromethyl (Compound 25) and chloro (Compound 30) at position 5 may enhance metabolic stability .

Hydrophilic Substituents : Hydroxypropyl (Compound 23) and pyridinylmethyl (Target) improve solubility, critical for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.